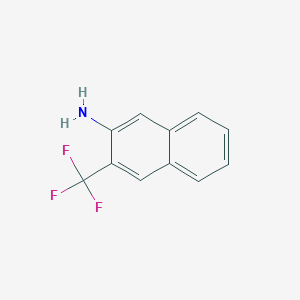

3-(Trifluoromethyl)naphthalen-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8F3N |

|---|---|

Molecular Weight |

211.18 g/mol |

IUPAC Name |

3-(trifluoromethyl)naphthalen-2-amine |

InChI |

InChI=1S/C11H8F3N/c12-11(13,14)9-5-7-3-1-2-4-8(7)6-10(9)15/h1-6H,15H2 |

InChI Key |

HWGQOBLLCLYRDH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(F)(F)F)N |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of Trifluoromethylated Naphthalenamines

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule. For 3-(Trifluoromethyl)naphthalen-2-amine, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are particularly informative. rsc.orgman.ac.ukchemicalbook.comacs.orgnih.govnih.gov

Proton NMR (¹H NMR) Analysis

¹H NMR spectroscopy reveals the number and types of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, the aromatic protons of the naphthalene (B1677914) ring system exhibit characteristic signals in the downfield region, typically between δ 7.0 and 8.0 ppm. The protons on the naphthalene ring will show a complex splitting pattern (multiplets) due to spin-spin coupling with neighboring protons. The amine (NH₂) protons typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The integration of these signals confirms the number of protons in each environment. rsc.orgman.ac.ukchemicalbook.comnih.govnih.gov

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | m |

| NH₂ | Variable | br s |

| Table 1: Predicted ¹H NMR Data for this compound. |

Carbon-13 NMR (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound will show distinct signals for each unique carbon atom. The ten carbon atoms of the naphthalene ring will resonate in the aromatic region (typically δ 110-150 ppm). The carbon atom attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. The chemical shift of this carbon will be significantly influenced by the strong electron-withdrawing effect of the CF₃ group. The carbon atom bonded to the amine group will also have a distinct chemical shift. rsc.orgman.ac.uknih.govnih.gov

| Carbon | Chemical Shift (δ, ppm) | Multiplicity |

| Naphthalene C | 110 - 150 | s, d |

| C-CF₃ | ~120 - 130 | q |

| C-NH₂ | ~140 - 150 | s |

| Table 2: Predicted ¹³C NMR Data for this compound. |

Fluorine-19 NMR (¹⁹F NMR) Analysis

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. The trifluoromethyl group in this compound will give rise to a single, sharp signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is a key indicator of the electronic environment of the CF₃ group. It is typically observed in the range of -60 to -70 ppm relative to a standard reference such as CFCl₃. The absence of coupling in the broadband-decoupled spectrum confirms the presence of a CF₃ group. rsc.orgchemicalbook.comhmdb.ca

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | -60 to -70 | s |

| Table 3: Predicted ¹⁹F NMR Data for this compound. |

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will display characteristic absorption bands corresponding to the various vibrational modes of its functional groups. rsc.orgman.ac.uknih.govnih.govnist.gov

Key expected vibrational frequencies include:

N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.com

C-F stretching: The strong electron-withdrawing nature of fluorine results in intense absorption bands for C-F stretching, typically found in the range of 1000-1400 cm⁻¹.

Aromatic C-H stretching: These vibrations appear above 3000 cm⁻¹.

Aromatic C=C stretching: These are observed in the 1400-1600 cm⁻¹ region.

C-N stretching: The stretching vibration of the aromatic C-N bond is expected in the 1250-1335 cm⁻¹ range. orgchemboulder.com

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H Stretch (asymmetric) | ~3400-3500 |

| N-H Stretch (symmetric) | ~3300-3400 |

| Aromatic C-H Stretch | >3000 |

| Aromatic C=C Stretch | 1400-1600 |

| C-N Stretch | 1250-1335 |

| C-F Stretch | 1000-1400 |

| Table 4: Predicted IR Absorption Bands for this compound. |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the naphthalene chromophore. The presence of the amino and trifluoromethyl substituents will influence the position and intensity of these bands. The naphthalene ring itself has characteristic absorptions, and the auxochromic amino group will likely cause a bathochromic (red) shift of these bands to longer wavelengths. acs.orgnih.govnist.govrsc.orgchemicalbook.com The π → π* transitions of the aromatic system are expected to be the most prominent features in the spectrum.

| Transition | Approximate λmax (nm) |

| π → π* | 250 - 350 |

| Table 5: Predicted UV-Vis Absorption for this compound. |

Mass Spectrometry (MS) for Molecular Identity

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the exact mass of the molecule (C₁₁H₈F₃N). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.orgman.ac.uknih.gov

The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule might include the loss of the trifluoromethyl group (CF₃), a hydrogen cyanide molecule (HCN) from the amine and naphthalene ring, or other characteristic fragments of the naphthalene core. The most abundant ion in the spectrum is referred to as the base peak.

| Ion | m/z (Expected) | Identity |

| [M]⁺ | 211.06 | Molecular Ion |

| [M-CF₃]⁺ | 142.06 | Loss of trifluoromethyl radical |

| [M-HCN]⁺ | 184.06 | Loss of hydrogen cyanide |

| Table 6: Predicted Mass Spectrometry Fragments for this compound. |

Computational Chemistry and Theoretical Studies on 3 Trifluoromethyl Naphthalen 2 Amine Systems

Analysis of Intermolecular Interactions and Supramolecular Assembly

The arrangement of molecules in the solid state, or supramolecular assembly, is dictated by a complex interplay of intermolecular interactions. Computational chemistry provides powerful tools to analyze these forces, offering insights into crystal packing, stability, and physical properties. For 3-(Trifluoromethyl)naphthalen-2-amine, understanding these interactions is key to predicting its crystallographic behavior.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.orgscirp.org It partitions crystal space into regions where the electron density of a "promolecule" (the sum of electron densities of spherically symmetric atoms) is greater than that of all other molecules. mdpi.com This unique approach allows for the identification of all close contacts simultaneously and provides a comprehensive picture of the molecular environment. rsc.orgiucr.org

While no specific Hirshfeld surface analysis for this compound has been reported in the surveyed literature, studies on similar naphthalene (B1677914) derivatives and other molecular crystals illustrate the insights this technique provides. mdpi.com For instance, analysis of related structures often reveals the dominance of H···H, C···H/H···C, and O···H/H···O contacts. The presence of the amine (N-H) and trifluoromethyl (C-F) groups in the target molecule would be expected to result in significant N–H···F, N–H···N, or C–H···F hydrogen bonds, which would be clearly identifiable as distinct features in a fingerprint plot.

Table 1: Illustrative Example of Intermolecular Contact Contributions from a Hirshfeld Surface Analysis of a Heterocyclic Compound

| Interaction Type | Contribution (%) |

|---|---|

| H···O/O···H | 49.4 |

| H···H | 23.0 |

| H···C/C···H | 14.1 |

| C···C | 3.6 |

| N···H/H···N | 2.9 |

| Other | 7.0 |

This table is based on data for 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one to demonstrate the type of information generated from a Hirshfeld analysis. nih.gov A specific analysis would be required for this compound.

Void analysis is a computational technique used to identify and characterize the empty spaces within a crystalline structure. iucr.orgnih.gov The size, shape, and distribution of these voids are crucial for understanding a material's physical properties, including its density, mechanical stability, and potential for hosting guest molecules. nih.govresearchgate.net If a crystal packing results in significant empty volume, the molecules are not packed efficiently, which may lead to lower mechanical stability. nih.govresearchgate.net

The method typically involves calculating an isosurface of the procrystal electron density, which defines the boundary between the space occupied by molecules and the unoccupied void space. nih.govresearchgate.net The total volume of these voids can then be calculated as a percentage of the unit cell volume. nih.gov Studies on various molecular crystals show that most have packing coefficients in the range of 0.6 to 0.8, with the remaining volume being void space. researchgate.net

For this compound, a void analysis would reveal how efficiently the naphthalene rings stack and how the amine and trifluoromethyl substituents fill the space. A low void percentage (e.g., <10%) would suggest a compact and likely stable crystal structure. nih.gov This analysis, while not found in the specific literature for this compound, is a standard tool in computational crystallography for assessing packing efficiency. iucr.org

Computational Mechanistic Studies of Reactions

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone. By modeling the potential energy surface, computational studies can identify transition states and intermediates, thereby explaining reaction outcomes such as regioselectivity.

In nucleophilic aromatic substitution (SNAr) reactions, the formation of a stable intermediate can be crucial. A Meisenheimer complex is a 1:1 adduct formed between an electron-poor arene and a nucleophile. nih.gov These complexes are characterized by the temporary loss of aromaticity and the presence of a negative charge delocalized over the ring, often stabilized by electron-withdrawing groups like nitro (NO₂) or trifluoromethyl (CF₃). nih.goviaea.org

The naphthalene system of this compound, bearing the strongly electron-withdrawing CF₃ group, is a potential substrate for SNAr reactions. A nucleophilic attack on the ring could lead to the formation of a Meisenheimer complex. Computational studies would be essential to determine if such an intermediate is energetically favorable. These calculations would involve optimizing the geometry of the putative complex and calculating its stability relative to the reactants. uni-ulm.deresearchgate.net

Recent research has debated whether Meisenheimer complexes are always true, stable intermediates or, in some cases, merely transition states. acs.org Computational modeling can help resolve this by mapping the reaction pathway. If the Meisenheimer structure corresponds to a local minimum on the potential energy surface, it is considered an intermediate; if it is a saddle point, it is a transition state. acs.org For this compound, theoretical studies could predict whether reactions involving nucleophiles proceed via a stable Meisenheimer complex.

Regioselectivity—the preference for reaction at one position over another—is a fundamental aspect of aromatic chemistry. Computational methods can predict the regiochemical outcome of a reaction by comparing the activation energies of different possible pathways. nih.govnih.gov The pathway with the lowest energy barrier is the most kinetically favorable and will lead to the major product. rsc.org

In this compound, the two substituents exert opposing electronic effects. The amino group (-NH₂) is a strong electron-donating group that activates the ring towards electrophilic attack, primarily at positions ortho and para to it. Conversely, the trifluoromethyl group (-CF₃) is a strong electron-withdrawing group that deactivates the ring towards electrophiles but activates it for nucleophilic attack. researchgate.net

A computational study of an electrophilic substitution reaction on this molecule would involve calculating the energies of the transition states for attack at each possible position on the naphthalene rings. It is expected that the lowest energy pathway would correspond to attack on the amine-bearing ring. For a nucleophilic substitution, calculations would focus on the relative stabilities of the isomeric σ-complex (Meisenheimer) intermediates or the energies of the concerted transition states. nih.govacs.org This analysis would predict the most likely site of substitution, providing critical guidance for synthetic planning.

Applications and Emerging Research Directions for Trifluoromethylated Naphthalenamines

Strategic Building Blocks in Complex Organic Synthesis

The presence of both a reactive amino group and a strongly electron-withdrawing trifluoromethyl group on the naphthalene (B1677914) core makes 3-(Trifluoromethyl)naphthalen-2-amine a valuable precursor for the synthesis of complex organic molecules. Its utility is particularly evident in the construction of fluorinated heterocyclic compounds and advanced chromophores.

Synthesis of Fluorinated Heterocyclic Compounds

The amino group of this compound serves as a versatile handle for the construction of various heterocyclic rings. The electron-withdrawing nature of the trifluoromethyl group can influence the regioselectivity of cyclization reactions and the properties of the resulting heterocycles. researchgate.netnih.gov

While specific examples starting from this compound are not extensively documented in the literature, the general reactivity of trifluoromethylated anilines and naphthalenamines suggests its utility in synthesizing a range of nitrogen and sulfur-containing heterocycles. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of trifluoromethyl-substituted quinolines, benzodiazepines, and other fused heterocyclic systems.

One illustrative example of the synthesis of a fluorinated heterocycle from a related naphthalenamine derivative involves the construction of a trifluoromethylated isoxazole. researchgate.net Although not starting directly from this compound, this reaction showcases a plausible synthetic route.

Table 1: Representative Synthesis of a Trifluoromethylated Heterocycle from a Naphthalene Derivative

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 1-(6-(Dimethylamino)naphthalen-2-yl)-4,4,4-trifluorobutane-1,3-dione | Hydroxylamine hydrochloride, Ethanol, Reflux | N,N-Dimethyl-6-(3-(trifluoromethyl)isoxazol-5-yl)naphthalen-2-amine | Not Reported | researchgate.net |

This reaction demonstrates the feasibility of using the naphthalene scaffold bearing a trifluoromethylated side chain to construct complex heterocyclic systems. Similar strategies could be employed with this compound to access a variety of novel fluorinated heterocycles with potential applications in medicinal chemistry and materials science. nih.govclockss.org

Precursors for Advanced Push-Pull Chromophores and Dyes

Push-pull chromophores, which contain an electron-donating group and an electron-accepting group connected by a π-conjugated system, are of significant interest for applications in nonlinear optics, organic light-emitting diodes (OLEDs), and as fluorescent probes. beilstein-journals.orgnih.govacs.org The naphthalenamine moiety can act as an effective electron donor, and the presence of the electron-withdrawing trifluoromethyl group can further enhance the push-pull character of the resulting dye.

The amino group of this compound can be readily functionalized to introduce various electron-accepting groups, leading to the formation of advanced push-pull systems. The extended π-system of the naphthalene ring, combined with the electronic effects of the trifluoromethyl group, can lead to dyes with tunable absorption and emission properties.

While direct synthesis of push-pull dyes from this compound is not widely reported, the general principles of dye design suggest its potential. For example, Knoevenagel condensation of an appropriately functionalized derivative of this compound with an acceptor-substituted aldehyde or ketone would be a viable route to such chromophores.

Ligand Design and Coordination Chemistry for Transition Metal Systems

The development of novel ligands is crucial for advancing the field of transition metal catalysis. The structural and electronic properties of ligands play a key role in determining the reactivity, selectivity, and stability of metal complexes. nih.gov this compound offers a platform for the design of new N,N-bidentate ligands with potentially unique coordination properties.

Development of N,N-Ligands for Catalysis

The amino group of this compound can be derivatized to introduce a second coordinating nitrogen atom, leading to the formation of N,N-bidentate ligands. For example, reaction with 2-chloropyridine (B119429) or related electrophiles could yield ligands with a pyridine-amine chelate. The steric bulk of the naphthalene backbone and the electronic influence of the trifluoromethyl group would be expected to impact the coordination geometry and catalytic activity of the resulting metal complexes. researchgate.netrsc.orgmdpi.comnih.govrsc.org

The synthesis of such ligands from readily available starting materials is a key advantage. The modular nature of this approach allows for the fine-tuning of ligand properties by modifying the substituents on either the naphthalene or the second coordinating ring.

Formation of Metal Complexes with Tunable Electronic Properties

The coordination of these novel N,N-bidentate ligands to various transition metals, such as palladium, rhodium, and copper, would lead to the formation of new metal complexes. nsf.govmdpi.com The electronic properties of these complexes would be influenced by the interplay between the metal center and the trifluoromethylated naphthalenamine ligand. The strong electron-withdrawing nature of the CF3 group is expected to decrease the electron density at the metal center, which can have a profound effect on its catalytic activity. nsf.gov

Role in Catalysis and Organocatalysis

While the direct application of this compound in catalysis is yet to be extensively explored, its structural features suggest potential roles in both transition metal catalysis and organocatalysis. nih.govnih.govnih.gov

In transition metal catalysis, metal complexes bearing ligands derived from this compound could be active in a variety of transformations, including cross-coupling reactions, C-H activation, and asymmetric catalysis. d-nb.inforsc.orgresearchgate.netacs.orgnih.govacs.orgacs.orgresearchgate.net The specific catalytic activity would depend on the nature of the metal, the other ligands in the coordination sphere, and the reaction conditions.

In the realm of organocatalysis, the amine functionality of this compound or its derivatives could be utilized to catalyze reactions through enamine or iminium ion intermediates. The presence of the trifluoromethyl group could influence the stereoselectivity of such transformations by modifying the steric and electronic environment around the catalytic site. Chiral derivatives of this compound could serve as valuable organocatalysts for a range of asymmetric reactions. nih.gov

Ligands in Asymmetric Catalysis

The 2-aminonaphthalene framework is a key component of highly successful chiral ligands used in asymmetric catalysis, such as 2-amino-2'-hydroxy-1,1'-binaphthyl (NOBIN) and 2,2'-diamino-1,1'-binaphthyl (DABN). These ligands are synthesized through the oxidative coupling of naphthylamine precursors. nih.gov The introduction of a substituent at the 3-position, adjacent to the amine, can sterically and electronically tune the resulting catalyst's properties.

Derivatives of this compound could serve as precursors to a new class of chiral ligands. The strong electron-withdrawing nature of the trifluoromethyl group would significantly alter the electron density on the naphthalene ring and the nitrogen atom of the amine. This modification can influence the coordination properties of the resulting ligand with a metal center, a critical factor in the efficacy of a catalyst. acs.orgacs.org While specific studies on ligands derived directly from this compound are not yet prevalent, the synthesis of related chiral trifluoromethylated amines and their use in catalysis is an active area of research. nih.govnih.gov

Influence on Reaction Efficiency and Selectivity

The performance of a chiral catalyst is judged by its ability to drive a reaction towards a specific stereoisomer (enantioselectivity) and to do so quickly and completely (efficiency). The trifluoromethyl group is expected to exert a strong influence on these parameters.

Electronic Effects : The electron-withdrawing -CF3 group can impact the Lewis acidity of a coordinated metal center, potentially increasing reaction rates. acs.orgacs.org

Steric Effects : The bulk of the -CF3 group can create a more defined chiral pocket around the catalytic center, which could lead to higher enantioselectivity by better differentiating the pathways to the two enantiomeric products. nih.gov

Reaction Scope : The unique properties conferred by the -CF3 group may allow for successful catalysis in reactions where other ligands fail. For instance, in a silver-catalyzed annulation reaction, substrates bearing naphthalene moieties were shown to be viable, producing the desired products in good yields. acs.orgacs.org Similarly, reactions involving amines with electron-withdrawing groups like trifluoromethyl have proceeded successfully, albeit sometimes with lower yields than their electron-donating counterparts. rsc.org

Potential in Materials Science and Functional Materials

Aromatic amines and fluorinated compounds are foundational to the development of advanced functional materials, especially in electronics and photonics.

Optoelectronic Applications (e.g., Organic Light-Emitting Diodes)

Naphthalimide derivatives, which share the naphthalene core, are known for their interesting photophysical properties, including strong emission and high quantum efficiency. mdpi.com The position of an amino group on the naphthalene ring has been shown to dramatically affect the fluorescence behavior, with some derivatives exhibiting strong solvent-dependent emission (solvatofluorochromism). rsc.org

The trifluoromethyl group is known to enhance the performance of materials used in Organic Light-Emitting Diodes (OLEDs). nih.gov Its inclusion can improve electron transport properties and reduce intermolecular stacking, which can otherwise quench fluorescence. nih.gov The combination of the aminonaphthalene scaffold with a -CF3 group in this compound makes it a promising candidate for investigation as a component in new emissive or charge-transporting materials for OLEDs and other optoelectronic devices.

Development of Trifluoromethylated Functional Materials

The development of novel functional materials often relies on tuning molecular properties through chemical synthesis. Trifluoromethylated compounds are sought after for their enhanced stability, lipophilicity, and resistance to enzymatic degradation. acs.orgacs.orgnih.gov These properties are not only crucial for pharmaceuticals but also for creating robust materials for various applications. For instance, trifluoromethylated fullerenes have been shown to exhibit exceptionally high fluorescence quantum yields and long lifetimes, making them superior fluorophores. researchgate.net The synthesis of new trifluoromethylated building blocks, such as this compound, provides chemists with new tools to create materials with tailored properties for applications ranging from sensors to advanced polymers.

Design Considerations for Pharmacologically Relevant Scaffolds

The naphthalene ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds, including marketed drugs. ijpsjournal.comnih.gov The strategic modification of this scaffold is a key tactic in drug discovery.

Influence of Trifluoromethyl Group on Molecular Properties Relevant to Bioactivity (e.g., Lipophilicity, Conformation, Electronic Effects)

The introduction of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a molecule. acs.orgacs.orgnih.gov Its effects are multifaceted and can significantly improve a compound's potential as a therapeutic agent.

Lipophilicity : The -CF3 group is one of the most lipophilic substituents used in drug design, a property that can enhance a molecule's ability to cross cell membranes and reach its biological target. nih.govmdpi.com This increased lipophilicity can improve absorption and distribution.

Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry. mdpi.com Replacing a metabolically vulnerable C-H bond with a C-CF3 group can block oxidation by metabolic enzymes, thereby increasing the drug's half-life in the body. acs.orgnih.govmdpi.com

Electronic Effects : As a powerful electron-withdrawing group, the -CF3 moiety can alter the pKa of nearby functional groups, such as the amine in this compound. This can change the ionization state of the molecule at physiological pH, affecting its solubility and ability to bind to a target protein.

Binding Interactions : The -CF3 group can participate in favorable interactions with biological targets, such as dipole-dipole or multipolar interactions with carbonyl groups in a protein's active site, which can increase binding affinity and potency. nih.gov

The table below summarizes key properties of the trifluoromethyl group in comparison to a simple methyl group, illustrating its utility in modifying molecular properties for pharmacological applications.

| Property | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) | Impact on Bioactivity |

| Hansch Lipophilicity Parameter (π) | +0.56 | +0.88 | -CF3 significantly increases lipophilicity, potentially improving membrane permeability. nih.govmdpi.com |

| Electronic Effect | Weakly Electron-Donating | Strongly Electron-Withdrawing | Alters pKa of nearby groups and can influence binding interactions. acs.orgacs.org |

| Metabolic Stability | Susceptible to oxidation | Highly resistant to oxidation | Increases metabolic stability and drug half-life. acs.orgnih.govmdpi.com |

| Steric Size (Van der Waals radius) | ~2.0 Å | ~2.7 Å | The larger size can influence molecular conformation and fit within a binding pocket. nih.gov |

Synthetic Access to Analogs for Structure-Affinity Relationship Studies

The generation of analogs of this compound for SAR studies involves several key synthetic approaches. These strategies are designed to allow for the systematic variation of substituents on both the naphthalene ring and the amino group.

A foundational method for the synthesis of 2-aminonaphthalene derivatives is the Bucherer reaction . This reaction allows for the conversion of naphthols to the corresponding amines. researchgate.net A microwave-assisted variation of this reaction has been shown to be an efficient method for preparing aminonaphthalene derivatives in good yields and with reduced reaction times. researchgate.net This approach could be utilized to synthesize the core 2-aminonaphthalene scaffold from the corresponding 2-naphthol, which can then be further functionalized.

To introduce the trifluoromethyl group at the 3-position, a common strategy involves the use of a starting material already containing this moiety. For instance, 3-(trifluoromethyl)aniline (B124266) can be a versatile precursor. researchgate.net While direct trifluoromethylation of the naphthalene core is challenging, modern cross-coupling methods offer potential routes.

Once the this compound core is obtained, the amine functionality serves as a handle for a wide array of modifications. Standard amide bond formation reactions can be employed to couple the amine with various carboxylic acids, acyl chlorides, or isothiocyanates to generate a library of amide and thiourea (B124793) analogs. ijpsjournal.com

Furthermore, the naphthalene ring itself can be subjected to various functionalization reactions to introduce additional substituents. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for introducing aryl, heteroaryl, or alkyl groups at specific positions on the naphthalene ring, provided a suitable halo-substituted precursor is available. orientjchem.org

The following table provides a hypothetical set of analogs that could be synthesized to probe the SAR of this compound, based on common synthetic strategies and the types of modifications typically explored in medicinal chemistry programs. The associated biological activity data would be generated through experimental testing against a specific biological target.

| Compound ID | R1 | R2 | R3 | Biological Activity (e.g., IC50, Ki) |

| Parent | H | H | H | - |

| Analog 1 | CH3 | H | H | - |

| Analog 2 | H | Cl | H | - |

| Analog 3 | H | H | F | - |

| Analog 4 | H | OCH3 | H | - |

| Analog 5 | COCH3 | H | H | - |

| Analog 6 | SO2CH3 | H | H | - |

| Analog 7 | H | H | Phenyl | - |

This table represents a hypothetical set of analogs for initial SAR studies. The selection of substituents at R1, R2, and R3 would be guided by the desire to probe electronic, steric, and lipophilic effects on biological activity.

Detailed research findings from studies on related naphthalenamine derivatives have provided valuable insights into potential SAR trends. For instance, in a series of naphthalene-substituted derivatives of the antimycotic terbinafine, the potency was found to be highly dependent on the bulkiness of the substituent on the naphthalene ring. researchgate.net Generally, only small substituents like hydrogen or fluorine were well-tolerated at most positions, while larger groups could be accommodated at the 5-position. researchgate.net Specifically, derivatives with fluorine at positions 3, 5, and 7 showed enhanced activity. researchgate.net

In another study on diverse α-naphthylamine derivatives, the introduction of an OMe group on an appended aryl ring resulted in the most potent cytotoxic compound. nih.gov The nature and position of halogen substituents also significantly influenced activity. nih.gov These findings underscore the importance of systematic exploration of the substitution pattern on the naphthalene core to optimize biological activity.

The following table presents a more detailed, albeit still illustrative, set of research findings for a hypothetical series of this compound analogs, demonstrating how SAR data can be tabulated and interpreted.

| Compound ID | R1 (at C-6) | R2 (Amine substituent) | Target Affinity (Ki, nM) |

| 1 | H | H | 500 |

| 2 | F | H | 250 |

| 3 | Cl | H | 300 |

| 4 | OCH3 | H | 750 |

| 5 | H | Acetyl | 150 |

| 6 | H | Methylsulfonyl | 80 |

| 7 | F | Acetyl | 75 |

| 8 | F | Methylsulfonyl | 40 |

This interactive data table illustrates a potential SAR trend where small, electron-withdrawing substituents at the 6-position (R1) and acylation or sulfonylation of the amino group (R2) lead to increased target affinity. The combination of these modifications in Analog 8 results in the highest affinity.

The synthesis of such analogs would typically start from a common intermediate, such as a halogenated 3-(trifluoromethyl)-2-nitronaphthalene. The nitro group can be reduced to the amine, and the halogen can be used as a handle for introducing various substituents via cross-coupling reactions. The resulting 2-amino derivatives can then be further modified at the amino group to generate the final library of compounds for biological evaluation.

Conclusion and Future Perspectives in Trifluoromethylated Naphthalenamine Research

Current Challenges in Synthesis and Functionalization

The synthesis of trifluoromethylated naphthalenamines is fraught with difficulties that are emblematic of challenges in modern organofluorine chemistry. The chemo- and regioselective construction of such molecules remains a primary obstacle. rsc.org Introducing a trifluoromethyl group onto an aromatic ring, especially in a specific position relative to another functional group like an amine, is not trivial.

Late-stage functionalization, which involves introducing the CF3 group at a late step in the synthesis, is an attractive strategy for creating complex molecules. However, this approach is often hampered by the complex chemical structures and multiple reactive sites present in precursors. rsc.org Direct trifluoromethylation methods must contend with issues of selectivity, and the starting materials themselves can be challenging to prepare. scispace.com Furthermore, methods for the direct N-trifluoromethylation of amines often lack generality and may not be suitable for compounds with additional incompatible functional groups. nih.govresearchgate.net

The inherent stability of the C-F bond makes the trifluoromethyl group robust, but it also presents challenges for further functionalization. smolecule.com Developing reactions that can selectively modify the naphthalene (B1677914) ring or the amine group without disturbing the CF3 group requires carefully controlled conditions and innovative catalytic systems.

| Challenge | Description | Relevant Findings |

| Regioselectivity | Controlling the precise placement of the CF3 and amine groups on the naphthalene core is difficult, often leading to mixtures of isomers. | The synthesis of specific substituted naphthalenes often requires multi-step procedures starting from specifically functionalized precursors. scispace.com |

| Late-Stage Trifluoromethylation | Introducing the CF3 group onto a complex, pre-functionalized naphthalene-amine scaffold is challenging due to competing reactive sites. rsc.org | Metal catalysis, organocatalysis, and photoredox reactions are being explored, but challenges with complex substrates remain. rsc.org |

| N-Trifluoromethylation | Direct formation of the N-CF3 bond on the naphthalenamine is difficult due to the electron-withdrawing nature of the CF3 group and the potential for side reactions. | Accessing N-CF3 compounds often requires multi-step sequences or harsh reagents, limiting functional group tolerance. nih.govresearchgate.net |

| Functional Group Tolerance | Many existing trifluoromethylation methods use harsh conditions that are incompatible with the amine group or other desired functionalities on the molecule. | The development of milder, more selective methods is a key area of ongoing research. nih.govrsc.org |

Advancements in Computational Methodologies for Prediction and Design

Computational chemistry offers powerful tools to navigate the complexities of synthesizing and utilizing trifluoromethylated naphthalenamines. Density Functional Theory (DFT) and other quantum chemical methods are increasingly used to predict molecular properties and guide experimental work. researchgate.net These computational studies can provide invaluable insights into the electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.govmdpi.com

For a molecule like 3-(Trifluoromethyl)naphthalen-2-amine, computational analysis can predict how the electron-withdrawing CF3 group and the electron-donating amine group influence the electron distribution across the naphthalene ring. This information is critical for predicting reactivity, designing synthetic routes, and understanding potential intermolecular interactions like π-stacking, which is crucial for materials applications. rsc.org For instance, computational studies on perfluorohalogenated naphthalenes have revealed unique π-hole bonding interactions that are substantially enhanced compared to benzene (B151609) analogues. rsc.org

Furthermore, the integration of computational tools with artificial intelligence is poised to accelerate discovery. nih.gov Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new synthetic pathways, helping to identify optimal conditions and catalysts for challenging transformations like selective trifluoromethylation. nih.gov This predictive power can significantly reduce the experimental effort required to develop efficient syntheses and can help in the rational design of new molecules with desired properties.

Untapped Potential in Novel Synthetic Methodologies

Overcoming the challenges in synthesizing compounds like this compound requires moving beyond traditional methods and embracing novel synthetic strategies. The field is rapidly evolving, with several promising avenues emerging.

Photocatalysis and Electrochemistry: Light-driven reactions and electrochemical synthesis provide alternative energy sources to activate molecules under mild conditions. rsc.org Photocatalytic methods for decarboxylative trifluoromethylation using affordable reagents like trifluoroacetic acid are gaining traction as a greener alternative to conventional methods. nih.gov These techniques could enable the selective functionalization of naphthalenamine precursors that are sensitive to the harsh conditions of traditional thermal reactions.

Biocatalysis: Enzymes offer unparalleled selectivity and efficiency. The directed evolution of enzymes, such as non-heme iron enzymes, is creating biocatalytic platforms for new-to-nature reactions, including enantioselective trifluoromethylation. acs.org Engineering an enzyme to catalyze the specific trifluoromethylation of a naphthalenamine derivative could provide a highly efficient and selective route to optically active products, which are of particular interest in medicinal chemistry. acs.orgnih.gov

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters like temperature and mixing, which is particularly beneficial for highly reactive or unstable intermediates. acs.org This technology can enable reactions that are difficult or unsafe to perform in batch, such as those involving hazardous fluorinating agents. It also facilitates scalability, which is crucial for the practical application of new compounds. acs.org

Novel Reagents and Catalysts: The development of new trifluoromethylating reagents and catalytic systems is ongoing. For example, silver-catalyzed annulation reactions have been developed for synthesizing CF3-substituted pyrroles, demonstrating the power of modern catalysis to build complex fluorinated heterocycles. acs.orgacs.org Similarly, new one-pot methods using reagents like CF3SO2Na provide milder and more functional-group-tolerant pathways to trifluoromethyl amines. rsc.org Adapting such methodologies to the naphthalene system could unlock more efficient synthetic routes.

| Methodology | Potential for this compound Synthesis |

| Photocatalysis | Enables trifluoromethylation under mild conditions, improving functional group tolerance and potentially allowing for novel reaction pathways. nih.gov |

| Biocatalysis | Offers the potential for highly enantioselective synthesis of chiral naphthalenamines, which is critical for pharmaceutical applications. acs.org |

| Flow Chemistry | Provides superior control over reaction conditions, enabling the use of highly reactive intermediates and facilitating safer, scalable synthesis. acs.org |

| Advanced Catalysis | New transition-metal catalysts (e.g., Ag, Pd) and novel reagents offer milder and more direct routes to introduce the CF3 group or construct the aminonaphthalene core. rsc.orgacs.org |

Prospects for Emerging Applications in Advanced Materials and Chemical Biology

The unique structural and electronic features of this compound make it a promising candidate for several advanced applications. The trifluoromethyl group is known to enhance key properties in drug candidates, such as metabolic stability and binding affinity, by altering lipophilicity and conformational preferences. mdpi.comnih.gov The α-trifluoromethyl amine moiety is particularly attractive as a peptide bond surrogate, offering resistance to proteases. nih.gov Therefore, this naphthalenamine could serve as a valuable building block for novel pharmaceuticals, particularly where a rigid aromatic scaffold is desired.

In materials science, the naphthalene core provides a platform for creating organic semiconductors. Naphthalene diimides (NDIs) are well-studied n-type materials, and their properties can be tuned by functionalization. nih.govrsc.org Introducing electron-withdrawing groups like fluorine or trifluoromethyl is a key strategy for lowering the LUMO energy level, which is essential for creating stable n-type organic field-effect transistors (OFETs). nih.gov The combination of the electron-withdrawing CF3 group and the amine group on the naphthalene core of this compound could lead to materials with interesting ambipolar or p-type properties, suitable for use in flexible and solution-processable electronic devices.

Furthermore, the field of chemical biology could benefit from such tailored molecules. The CF3 group can serve as a useful spectroscopic tag for 19F NMR studies, allowing researchers to probe the interactions of the molecule within biological systems. The unique combination of a fluorescent naphthalene core, a reactive amine handle for bioconjugation, and the CF3 reporter group makes this scaffold a potentially powerful tool for developing chemical probes to study biological processes.

Q & A

Q. Table 1: Representative Reaction Conditions from Analogous Compounds

| Compound | Catalyst | Ligand | Yield (%) | Reference |

|---|---|---|---|---|

| 3-(3-Fluorophenyl)naphthalen-2-amine | Ni(COD)₂ | PPh₃ | 78 | |

| 3-(Biphenyl-4-yl)naphthalen-2-amine | Pd(OAc)₂ | Xantphos | 85 |

Basic: How can NMR spectroscopy (¹H, ¹³C, ¹¹B) and HRMS confirm the structure of this compound?

Methodological Answer:

provides a template for characterizing trifluoromethyl-substituted naphthylamines:

- ¹H NMR: The amine proton typically appears as a broad singlet (δ 4.5–5.5 ppm). Adjacent trifluoromethyl groups deshield aromatic protons, shifting signals downfield (e.g., δ 7.8–8.2 ppm for naphthalene protons).

- ¹³C NMR: The CF₃ group shows a quartet (¹J₃C-F ≈ 270–280 Hz) at δ 120–125 ppm.

- ¹¹B NMR: For boronate intermediates, a sharp peak near δ 30 ppm confirms Bpin incorporation.

- HRMS: Use ESI+ or EI modes. For example, a compound with [M+H]⁺ at m/z 276.0921 (calc. 276.0918) validates molecular formula C₁₁H₈F₃N .

Q. Table 2: NMR Data for Analogous Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹¹B NMR (δ, ppm) |

|---|---|---|---|

| 3-(3-Fluorophenyl)naphthalen-2-amine | 5.1 (br s, 1H) | 122.5 (q, CF₃) | 30.2 (Bpin) |

| 3-(Biphenyl-4-yl)naphthalen-2-amine | 4.9 (br s, 1H) | 121.8 (q, CF₃) | 29.8 (Bpin) |

Basic: What computational methods predict the electronic properties of trifluoromethyl-substituted naphthylamines?

Methodological Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used. demonstrates that incorporating exact exchange terms (e.g., Becke’s 1993 functional) improves accuracy for thermochemical properties like ionization potentials and electron affinities. Steps include:

Geometry Optimization: Use B3LYP/6-31G(d) to minimize energy.

Frequency Analysis: Confirm no imaginary frequencies (stable minima).

Electronic Properties: Calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for reactivity prediction.

Benchmarking: Compare computed vs. experimental UV-Vis spectra (TD-DFT) .

Advanced: How do steric/electronic effects of the CF₃ group influence regioselectivity in cross-coupling reactions?

Methodological Answer:

The CF₃ group is both electron-withdrawing (-I effect) and sterically bulky, directing reactions to specific sites:

- Electron-Deficient Arenes: CF₃ deactivates the ring, favoring meta-substitution in electrophilic aromatic substitution.

- Cross-Coupling: In Suzuki-Miyaura reactions, CF₃ hinders transmetalation at ortho positions. shows that Ni catalysts with PPh₃ ligands favor para-borylation in trifluoromethylnaphthalenes due to reduced steric clash.

- Steric Maps: Generate using software like Avogadro to visualize van der Waals radii and predict accessibility .

Advanced: How to resolve discrepancies between experimental NMR data and DFT predictions?

Methodological Answer:

Discrepancies often arise from solvent effects, dynamic processes, or inadequate functional choices. Mitigation strategies:

Solvent Correction: Apply PCM (Polarizable Continuum Model) in calculations to account for DMSO or CDCl₃.

Dynamic Effects: Use MD simulations to model rotational barriers (e.g., CF₃ group rotation affecting NMR splitting).

Functional Validation: Test multiple functionals (e.g., M06-2X vs. ωB97XD) and compare with ’s benchmarks .

Advanced: Designing SAR studies for bioactivity exploration of derivatives

Methodological Answer:

outlines a SAR workflow:

Scaffold Modification: Introduce substituents (e.g., -F, -CH₃) at positions 4 or 5 of the naphthalene ring.

Bioassays: Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR.

QSAR Modeling: Corrogate electronic descriptors (HOMO, logP) with IC₅₀ values.

Crystallography: Co-crystallize active derivatives (SHELX-refined structures) to identify binding motifs .

Q. Table 3: Example SAR Data

| Derivative | IC₅₀ (nM) | logP | HOMO (eV) |

|---|---|---|---|

| 3-CF₃-naphthalen-2-amine | 120 | 2.8 | -6.2 |

| 4-F-CF₃ analog | 45 | 3.1 | -6.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.